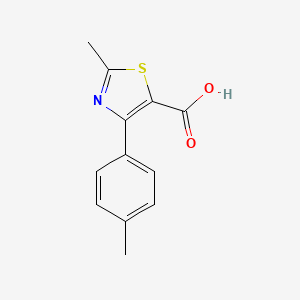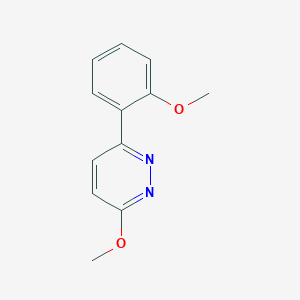
(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone
Vue d'ensemble
Description
The compound (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone is a member of the aromatic ketone family. It features a methanone core flanked by two distinct phenyl groups: one substituted with difluorines and the other with a hydroxymethyl group. This structural arrangement can lead to intriguing physical and chemical properties, making the compound of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method to synthesize (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone involves a Friedel-Crafts acylation reaction. In this process, 3,4-difluorobenzoyl chloride and 4-(hydroxymethyl)benzene react in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions, typically maintained below 50°C to prevent decomposition of the reactants or product.
Industrial Production Methods
On an industrial scale, similar synthetic methods can be employed with optimizations for yield and efficiency. This might involve the use of continuous flow reactors to manage the exothermic nature of the Friedel-Crafts acylation, ensuring consistent product quality and higher throughput. Enhanced purification methods such as recrystallization and distillation would be vital to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone: undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to form quinones or carboxylic acids.
Reduction: : Possible reduction to the corresponding alcohols.
Substitution: : Aromatic substitution reactions, given the presence of active hydrogen atoms and electronegative fluorine atoms.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Use of lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenating agents or nitrating agents under controlled conditions.
Major Products
Oxidation: : Formation of difluorophenylcarboxylic acids or quinones.
Reduction: : Conversion to the corresponding alcohols.
Substitution: : Variously substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups facilitate various transformations, enabling the creation of new materials or pharmaceuticals.
Biology and Medicine
In biological research, this compound could serve as an intermediate for the development of molecules that modulate biological pathways. It could also be a probe for studying the effects of difluorinated and hydroxymethyl-substituted aromatic compounds on biological systems.
Industry
Industrially, it might find applications in the synthesis of specialty chemicals, agrochemicals, or as a precursor to materials with unique physical properties like polymers or liquid crystals.
Mécanisme D'action
The effects of (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone depend on the molecular targets and pathways it interacts with. As an aromatic ketone, it might engage in non-covalent interactions such as pi-stacking or hydrogen bonding with proteins, influencing their conformation and activity. The difluorophenyl and hydroxymethyl substitutions could also enable interactions with specific receptors or enzymes, modifying their function.
Comparaison Avec Des Composés Similaires
Comparing (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone to other similar compounds can highlight its unique properties:
(3,4-Difluorophenyl)phenylmethanone: : Lacks the hydroxymethyl group, potentially altering its reactivity and biological interactions.
Phenyl(4-(hydroxymethyl)phenyl)methanone: : Lacks the difluorine substitutions, affecting its electronic properties and possibly its interaction profile.
Unique Feature: : The combination of both difluorophenyl and hydroxymethyl groups in a single molecule offers a distinct set of chemical reactivity and potential biological interactions.
List of Similar Compounds
(3,4-Difluorophenyl)phenylmethanone
Phenyl(4-(hydroxymethyl)phenyl)methanone
(3-Fluorophenyl)(4-(hydroxymethyl)phenyl)methanone
(4-Fluorophenyl)(4-(hydroxymethyl)phenyl)methanone
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[4-(hydroxymethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-5-11(7-13(12)16)14(18)10-3-1-9(8-17)2-4-10/h1-7,17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKMOLOXBHHHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728257 | |
| Record name | (3,4-Difluorophenyl)[4-(hydroxymethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017598-62-7 | |
| Record name | (3,4-Difluorophenyl)[4-(hydroxymethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Tert-butylcalix[8]arene octa-N-propyl ether](/img/structure/B1507573.png)
![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)
![Cyclopropanamine, 1-[3-(tetrahydro-3-furanyl)phenyl]-](/img/structure/B1507582.png)






![methyl (3S,4R)-4-{[(benzyloxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B1507601.png)
